molecular formula C7H7NO4S B1662196 4-Sulfamoylbenzoic acid CAS No. 138-41-0

4-Sulfamoylbenzoic acid

货号: B1662196
CAS 编号: 138-41-0
分子量: 201.20 g/mol
InChI 键: UCAGLBKTLXCODC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

卡津尼德可以通过多种合成路线合成。一种常见的方法涉及苯甲酸衍生物的磺化。 反应通常需要在受控温度条件下使用硫酸或氯磺酸作为磺化剂

工业生产方法

在工业环境中,卡津尼德通过使对氨基苯甲酸与硫酸或其衍生物反应制备。 反应在受控温度和压力下进行,以确保高产率和纯度

化学反应分析

反应类型

卡津尼德经历几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

科学研究应用

Medicinal Chemistry Applications

a. Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Recent studies have focused on the development of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α, an enzyme involved in the inflammatory response. These compounds were synthesized through ligand-based virtual screening and demonstrated promising inhibitory activity in vitro. The most effective derivatives showed improved water solubility and metabolic stability, making them suitable candidates for further development as anti-inflammatory drugs .

b. Anti-Urease Activity
Research has also highlighted the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibit dual action by inhibiting urease and demonstrating antibacterial properties. These compounds were evaluated for their effectiveness against urease, which is implicated in gastrointestinal diseases such as peptic ulcers. The derivatives showed significant anti-urease activity, indicating their potential as therapeutic agents for gastrointestinal disorders .

c. Antiviral Properties
Another avenue of research involves the use of this compound derivatives against Dengue virus serotype 2 (DENV2). Compounds synthesized from this acid showed inhibitory effects on the viral protease, indicating their potential as antiviral agents. Specifically, some derivatives demonstrated IC50 values that suggest effective inhibition at relatively low concentrations .

The structural modifications of this compound have led to the discovery of various analogues with enhanced biological activities:

Compound Activity IC50 Value (µM) Remarks
N,N-disubstituted derivativecPLA2α inhibitorNot specifiedEffective in vitro
4-phenoxy-5-sulfamoylbenzoic acidAnti-ureaseNot specifiedDual action against bacteria
Sulfamoyl benzoic acid analogueAnti-DENV248.2 - 121.9Effective against viral protease

These findings underscore the importance of structural diversity in enhancing the pharmacological profiles of compounds derived from this compound.

Synthesis Techniques

The synthesis of this compound and its derivatives typically involves acyl halide formation or substitution reactions with various aldehydes and ketones to create a range of functionalized products. Techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to characterize these compounds and confirm their structures .

作用机制

卡津尼德主要通过与特定分子靶标和途径相互作用来发挥作用。它通过抑制参与肌肉收缩的某些酶和受体的活性而充当解痉剂。 确切的分子靶标和途径可能因特定应用和环境而异

相似化合物的比较

卡津尼德与其他类似化合物相比是独一无二的,因为它具有特定的化学结构和性质。一些类似的化合物包括:

卡津尼德因其在药物合成中的特定应用及其解痉作用而脱颖而出,使其成为研究和工业环境中宝贵的化合物

生物活性

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly due to its interactions with specific enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic uses.

  • Molecular Formula : C7H7NO4S
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 138-41-0

This compound features a sulfonamide group attached to a benzoic acid moiety, which is crucial for its biological activity. This structure allows it to interact with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

This compound has been identified as a weak inhibitor of carbonic anhydrase (CA), particularly the CAIX isoform, which is overexpressed in various solid tumors. The compound exhibits high affinity and selectivity towards CAIX, with a dissociation constant (KdK_d) of 0.12 nM, indicating its potential as an anticancer agent by modulating tumor microenvironments .

2. Anti-Urease Activity

Recent studies have demonstrated that derivatives of this compound possess significant anti-urease activity. These compounds inhibit urease enzymes, which are implicated in the pathogenesis of gastric diseases such as peptic ulcers. The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes, thereby preventing urease from catalyzing its reaction .

3. Antibacterial Properties

The antibacterial activity of this compound derivatives has been explored against various bacterial strains. These compounds have shown effectiveness against pathogens like Stenotrophomonas maltophilia and Pseudomonas aeruginosa, suggesting their utility in treating infections associated with these bacteria .

Efficacy in Various Biological Contexts

Recent research has highlighted several promising findings regarding the biological activity of this compound:

Activity TypeFindingsReference
Carbonic Anhydrase Inhibition High selectivity towards CAIX with Kd=0.12nMK_d=0.12nM
Anti-Urease Activity Significant inhibition demonstrated in vitro; potential for treating gastric diseases
Antibacterial Activity Effective against multiple bacterial strains; dual action against urease and bacteria
Anti-inflammatory Potential New derivatives show promise as cPLA2α inhibitors; submicromolar potency achieved

Case Studies

  • Cancer Treatment : A study focused on the development of methyl sulfamoyl benzoate derivatives showed promising results in inhibiting CAIX, indicating potential applications in cancer therapy .
  • Gastrointestinal Diseases : Derivatives synthesized from this compound were evaluated for their anti-urease properties, demonstrating efficacy that could lead to new treatments for gastrointestinal disorders .
  • Infection Control : Research on antibacterial derivatives revealed their effectiveness against resistant bacterial strains, suggesting their role in developing new antibiotics .

属性

IUPAC Name

4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045089
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000112 [mmHg]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

138-41-0
Record name 4-Carboxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carzenide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(aminosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carzenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARZENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 17.1 g (0.1 mol) of p-toluenesulfonamide prepared in Example 1, 20 g (0.5 mol) of sodium hydroxide in 300 ml of water was added in portions 20 g (0.13 mol) of potassium permanganate. The temperature raised to 70° C. spontaneously, keep the reaction mixture in 90° C. for 2 h. The mixture was then cooled and filtered, and the filtrate was acidified with HCl. The resulting precipitate was filtered, and washed with water, dried in vacuo to give the title compound (18.1 g) as white powder, yield 90%, m.p. 291-292° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Sulfamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Sulfamoylbenzoic acid
Customer
Q & A

A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.

A:

    A: Research indicates that modifications to the structure of this compound derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.

    A: Yes, this compound has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.

    A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting this compound (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.

    A: Interestingly, this compound has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, this compound 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.

    A: Research suggests that this compound interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of this compound.

    A: Molecular docking studies have been conducted to understand the binding mode of this compound derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of this compound derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。